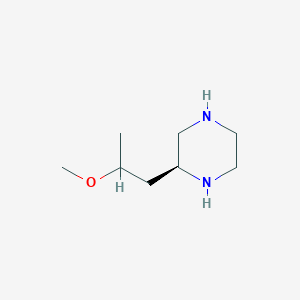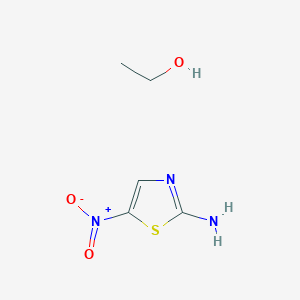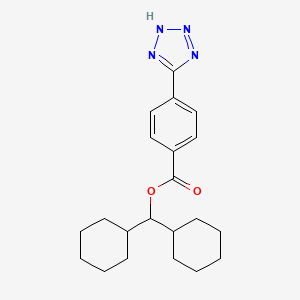![molecular formula C17H29NO2P+ B12531482 [(1S)-3-Ethyl-1-{[(1R)-1-phenylethyl]amino}heptyl](hydroxy)oxophosphanium CAS No. 675623-90-2](/img/structure/B12531482.png)
[(1S)-3-Ethyl-1-{[(1R)-1-phenylethyl]amino}heptyl](hydroxy)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-3-Ethyl-1-{[(1R)-1-phenylethyl]amino}heptyloxophosphanium is a compound with the chemical formula C₁₇H₂₉NO₂P⁺ . This compound is part of a group of stereoisomers and is known for its unique structural properties.
Preparation Methods
The synthetic routes for (1S)-3-Ethyl-1-{[(1R)-1-phenylethyl]amino}heptyloxophosphanium involve several steps. The preparation typically starts with the selection of appropriate chiral sources to ensure the correct stereochemistry. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
(1S)-3-Ethyl-1-{[(1R)-1-phenylethyl]amino}heptyloxophosphanium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be studied for its potential effects on cellular processes. In medicine, researchers are exploring its potential therapeutic applications, including its use as a drug candidate for certain diseases. In industry, it may be used in the development of new materials or as a catalyst in chemical processes .
Mechanism of Action
The mechanism of action of (1S)-3-Ethyl-1-{[(1R)-1-phenylethyl]amino}heptyloxophosphanium involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, depending on the context and concentration of the compound .
Comparison with Similar Compounds
(1S)-3-Ethyl-1-{[(1R)-1-phenylethyl]amino}heptyloxophosphanium can be compared with other similar compounds, such as [(1R)-1-acetamido-2-(4-chlorophenyl)ethyl]-[(2S)-2-amino-3-hydroxy-3-oxo-propoxy]-dihydroxy-boron . The uniqueness of (1S)-3-Ethyl-1-{[(1R)-1-phenylethyl]amino}heptyloxophosphanium lies in its specific stereochemistry and the presence of the oxophosphanium group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
675623-90-2 |
|---|---|
Molecular Formula |
C17H29NO2P+ |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
[(1S)-3-ethyl-1-[[(1R)-1-phenylethyl]amino]heptyl]-hydroxy-oxophosphanium |
InChI |
InChI=1S/C17H28NO2P/c1-4-6-10-15(5-2)13-17(21(19)20)18-14(3)16-11-8-7-9-12-16/h7-9,11-12,14-15,17-18H,4-6,10,13H2,1-3H3/p+1/t14-,15?,17+/m1/s1 |
InChI Key |
RTVIIHQDMSHMMU-BZEOVNSFSA-O |
Isomeric SMILES |
CCCCC(CC)C[C@@H](N[C@H](C)C1=CC=CC=C1)[P+](=O)O |
Canonical SMILES |
CCCCC(CC)CC(NC(C)C1=CC=CC=C1)[P+](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1H-Pyrazolo[3,4-d]thiazol-5-amine, 1,3-diphenyl-](/img/structure/B12531426.png)
![4-hydroxy-3-[C-methyl-N-(3-nitrophenyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12531427.png)
![Chloro{[(4-chlorophenyl)(methyl)amino]oxy}methanone](/img/structure/B12531441.png)
![2,4-Dimethoxy-6H-benzo[c]chromen-6-one](/img/structure/B12531444.png)





![N-(2-{[Ethyl(methyl)amino]methyl}-6-methylphenyl)acetamide](/img/structure/B12531485.png)
![Phenol, 4-[1-(phenylmethyl)-6-(trifluoromethyl)-1H-indazol-3-yl]-](/img/structure/B12531487.png)
